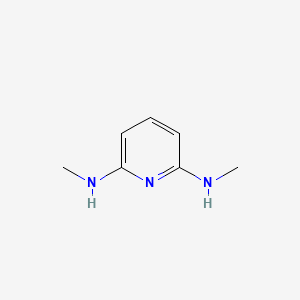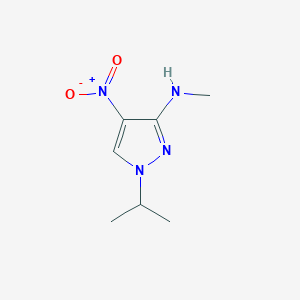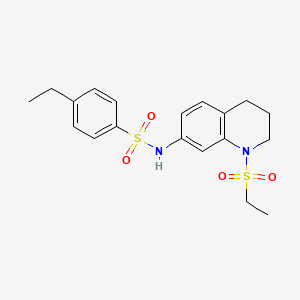![molecular formula C26H27N5O4S B2412287 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acétyl)pipérazine-1-carboxylate d'éthyle CAS No. 536704-43-5](/img/structure/B2412287.png)
4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acétyl)pipérazine-1-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic chemical compound known for its diverse applications in scientific research The compound is characterized by a complex structure involving an indole ring fused with a pyrimidine ring, functionalized with a piperazine and ethyl ester groups
Applications De Recherche Scientifique
Chemistry
In chemistry, ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is used as a precursor for the synthesis of novel compounds. Its unique structure allows for various modifications, making it a valuable starting material for the development of new chemical entities.
Biology
The compound is studied for its potential biological activities, including its interactions with proteins and enzymes. It is used in biochemical assays to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine
In medicine, the compound is explored for its pharmacological properties. It shows promise as a lead compound for the development of new drugs, particularly in the fields of oncology and neurology, due to its ability to modulate specific biological pathways.
Industry
Industrially, ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. Its chemical reactivity allows for the creation of products with tailored properties for specific industrial applications.
Mécanisme D'action
Target of Action
The compound, also known as “ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological pathways due to their diverse biological activities . The compound’s effects on these pathways can lead to downstream effects, potentially contributing to its therapeutic potential.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: : The initial step involves the synthesis of 4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indole through a cyclization reaction. This compound is then subjected to thiolation with 2-chloroacetyl chloride to introduce the thioacetyl group.
Route 2: : In a separate reaction, piperazine-1-carboxylic acid ethyl ester is prepared through esterification.
Route 3: : Finally, the two synthesized intermediates are coupled under reflux conditions to yield ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate.
Industrial Production Methods
In industrial settings, the compound can be produced on a larger scale by optimizing the reaction conditions for each step. This includes using automated reactors, precise temperature control, and continuous monitoring of the reaction progress to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify its existing functionalities.
Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, making it suitable for different applications.
Substitution: : The compound can undergo substitution reactions where one functional group is replaced by another, enhancing its versatility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: : Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions are derivatives of the original compound with modified functional groups, which can exhibit enhanced or altered properties suitable for specific research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-((4-oxo-3-(phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate: : This compound has a similar structure but with a phenyl group instead of a p-tolyl group, which may result in different biological activities.
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)methyl)acetyl)piperazine-1-carboxylate:
Uniqueness
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-3-35-26(34)30-14-12-29(13-15-30)21(32)16-36-25-28-22-19-6-4-5-7-20(19)27-23(22)24(33)31(25)18-10-8-17(2)9-11-18/h4-11,27H,3,12-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRXKWMVXIHNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
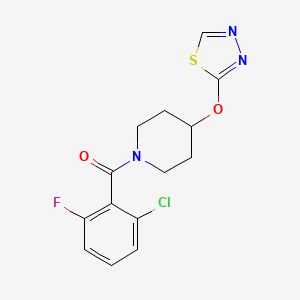
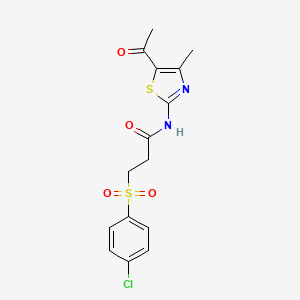
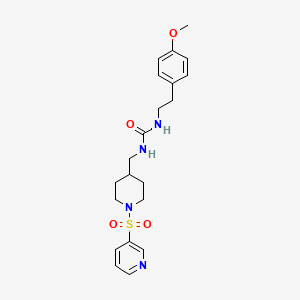
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)
![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)
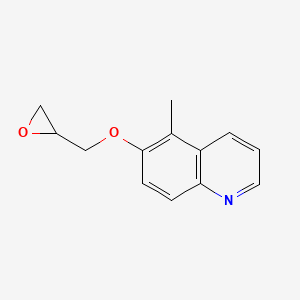
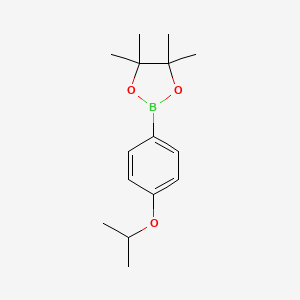
![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)
